molecular formula C13H17N3 B11892651 6-(Azepan-1-yl)-4-methylnicotinonitrile

6-(Azepan-1-yl)-4-methylnicotinonitrile

Cat. No.: B11892651
M. Wt: 215.29 g/mol
InChI Key: CKLXVHJUCNTDBL-UHFFFAOYSA-N
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Description

6-(Azepan-1-yl)-4-methylnicotinonitrile is a heterocyclic compound that features a nicotinonitrile core substituted with an azepane ring and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Azepan-1-yl)-4-methylnicotinonitrile typically involves the nucleophilic substitution of a suitable nicotinonitrile derivative with azepane. One common method involves the reaction of 4-methylnicotinonitrile with azepane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(Azepan-1-yl)-4-methylnicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Azepan-1-yl)-4-methylnicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Azepan-1-yl)-4-methylnicotinonitrile involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Azepan-1-yl)-4-methylnicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an azepane ring and a nicotinonitrile core makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

6-(azepan-1-yl)-4-methylpyridine-3-carbonitrile

InChI

InChI=1S/C13H17N3/c1-11-8-13(15-10-12(11)9-14)16-6-4-2-3-5-7-16/h8,10H,2-7H2,1H3

InChI Key

CKLXVHJUCNTDBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C#N)N2CCCCCC2

Origin of Product

United States

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